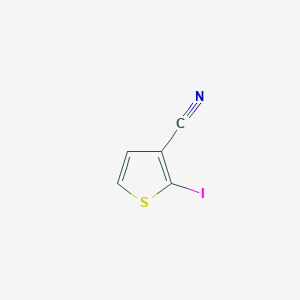

2-Iodothiophene-3-carbonitrile

Vue d'ensemble

Description

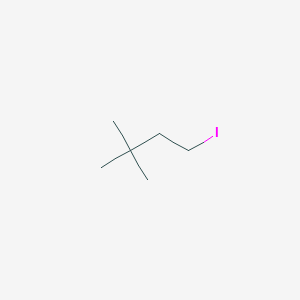

2-Iodothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H2INS . It has been used in various scientific studies and has potential applications in different fields .

Synthesis Analysis

The synthesis of 2-Iodothiophene-3-carbonitrile and its derivatives can be achieved through several methods. One approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization . Another method involves the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst .Molecular Structure Analysis

The molecular structure of 2-Iodothiophene-3-carbonitrile has been studied using quantum chemical calculations . These studies help in understanding the properties of the molecule and its potential applications.Chemical Reactions Analysis

The chemical reactions involving 2-Iodothiophene-3-carbonitrile have been studied extensively. For instance, it has been used in the fabrication of a donor–acceptor (D–A) structure by modifying graphitic phase carbon nitride (g-CN) nanosheets .Applications De Recherche Scientifique

Synthesis of Aryl and Heteroaryl Derivatives : The photochemical behavior of halogeno-thiophenes, including the iodine derivative of thiophene carbonitrile, has been studied for the synthesis of 5-arylthiophene-2-carboxylic esters. This process has applications in organic synthesis and the production of naturally occurring compounds like bithiophene isolated from Arctium lappa (D’Auria et al., 1989).

Key Intermediates in Kinase Inhibitor Synthesis : 2-Iodothiophene-3-carbonitrile derivatives are used in synthesizing thieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates in the production of various kinase inhibitors (Tumey et al., 2008).

Molecular Structure and Spectroscopic Characterization : Studies involving the molecular structure, spectroscopic characterization, and analyses of compounds like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes offer insights into the structural and electronic properties of related thiophene carbonitrile derivatives (Wazzan et al., 2016).

Photoelectron Spectroscopy Studies : The valence shell photoelectron spectrum of 2-iodothiophene has been studied, which helps in understanding the electron correlation and relativistic effects in such compounds. This knowledge is crucial for applications in materials science and photochemistry (Trofimov et al., 2002).

Applications in Corrosion Inhibition : Some derivatives of thiophene carbonitrile, such as [2,2′:5′,2″-terthiophene]-5-carbonitrile, have shown potential as corrosion inhibitors for carbon steel in acidic solutions. This is relevant in industries where metal corrosion is a significant concern (Bedair et al., 2018).

Antitumor Activities : 2-Aminothiophene derivatives, which can be synthesized using 2-Iodothiophene-3-carbonitrile as a precursor, have been explored for their antitumor properties against various human tumor cell lines. This highlights their potential in medicinal chemistry and drug development (Khalifa & Algothami, 2020).

Safety And Hazards

The safety data sheet for 2-Iodothiophene indicates that it is a combustible liquid that is harmful if swallowed. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to handle it with care, use protective equipment, and avoid breathing its dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-iodothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAARTNKVCGHQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450520 | |

| Record name | 2-iodothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodothiophene-3-carbonitrile | |

CAS RN |

18800-01-6 | |

| Record name | 2-iodothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)